3-{6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that integrates multiple functional groups, including furyl, triazolo, thiadiazol, and imidazo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Triazolo-Thiadiazole Core: This step involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions in the presence of a base such as sodium ethoxide.
Furyl Group Introduction: The furyl group is introduced via a Suzuki coupling reaction, where the vinylated intermediate is reacted with a furyl boronic acid in the presence of a palladium catalyst and a base.
Formation of the Imidazo-Pyridine Ring: The final step involves the cyclization of the intermediate with 2-methylimidazole under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and thiadiazole moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the vinyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo-pyridine ring, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with saturated vinyl groups.
Substitution: Substituted derivatives with various functional groups attached to the imidazo-pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its heterocyclic structure is similar to many pharmacologically active compounds, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-[2-(2-furyl)vinyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 3-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is unique due to its combination of multiple heterocyclic rings and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12N6OS |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-[(E)-2-(furan-2-yl)ethenyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12N6OS/c1-11-15(22-9-3-2-6-13(22)18-11)16-19-20-17-23(16)21-14(25-17)8-7-12-5-4-10-24-12/h2-10H,1H3/b8-7+ |
InChI Key |
DVXRLHLWNMWFJO-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)/C=C/C5=CC=CO5 |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C=CC5=CC=CO5 |
Origin of Product |
United States |
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